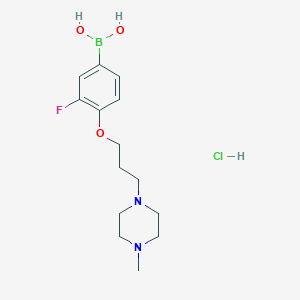
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine
説明
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine, also known as FMPA, is a synthetic amine derivative of phenoxypropane. It is a versatile compound with a wide range of applications in scientific research. FMPA is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential therapeutic and pharmacological effects.
科学的研究の応用
Chemical Synthesis and Characterization
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine is involved in various chemical syntheses and characterizations. For instance, Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are KBH4 reduction products of Schiff bases, showing the relevance of 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine in creating complex molecules used in inorganic chemistry (Liu, Wong, Rettig, & Orvig, 1993).
Development of Selective Electrodes
Research by Ghaedi et al. (2015) indicates the use of derivatives of this compound in developing selective electrodes. They modified multiwalled carbon nanotubes with 3-(trimethoxysilyl)propan-1-amine, demonstrating its application in creating materials with high accuracy for monitoring iodide (Ghaedi, Jaberi, Hajati, Montazerozohori, Zarr, Asfaram, Kumawat, & Gupta, 2015).
Fluorescence Applications in Biomedical Analysis
Hirano et al. (2004) described the application of a derivative, 6-methoxy-4-quinolone, with strong fluorescence in aqueous media. This derivative is important in biomedical analysis due to its stable fluorescence across various pH levels, demonstrating the compound's potential in fluorescent labeling and detection (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Understanding Hydrogen-Bond Basicity
Graton et al. (1999) investigated the hydrogen-bond basicity of aliphatic primary amines, including compounds similar to 3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine. Their study contributes to understanding the hydrogen-bonding interactions of such amines, which is crucial in various chemical and pharmaceutical applications (Graton, Laurence, Berthelot, Questel, Besseau, & Raczynska, 1999).
Applications in Synthesis of Fluorinated Heterocyclic Compounds
The compound has also been used in the synthesis of fluorinated heterocyclic compounds, as illustrated by Shi et al. (1996). They utilized derivatives in the efficient synthesis of various fluorine-bearing compounds, showcasing its role in the creation of complex organic structures (Shi, Wang, & Schlosser, 1996).
特性
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-10-4-3-8(7-9(10)11)14-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSMIJYAZDGXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methoxyphenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



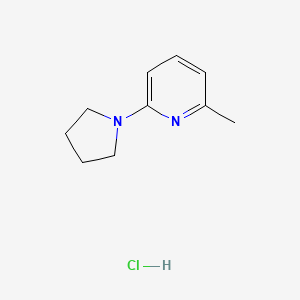

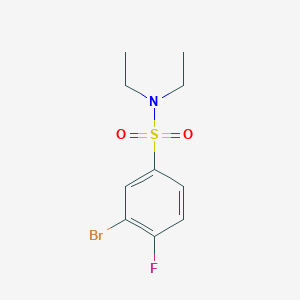

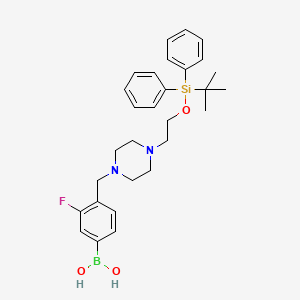


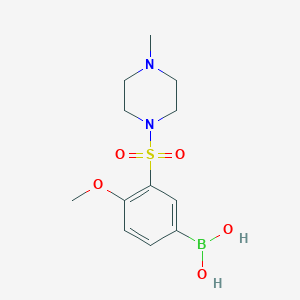
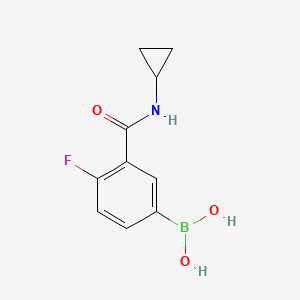
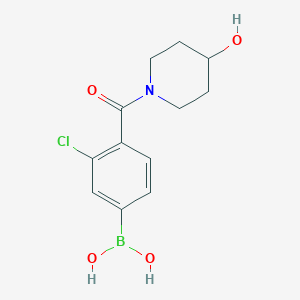


![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)
